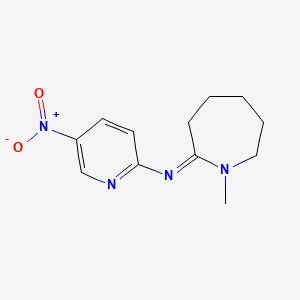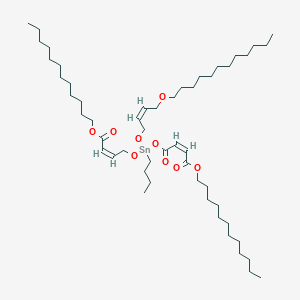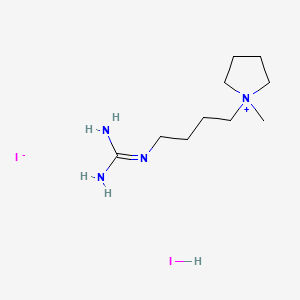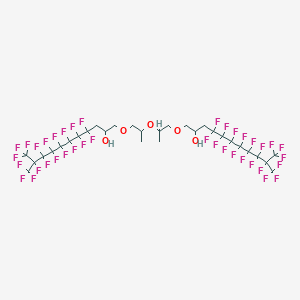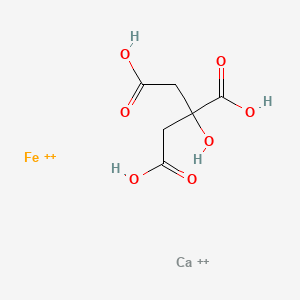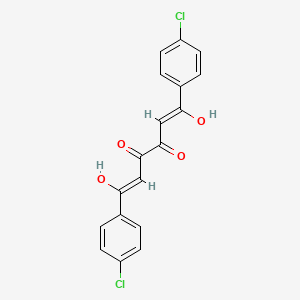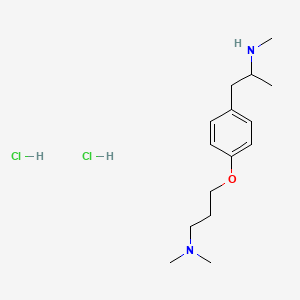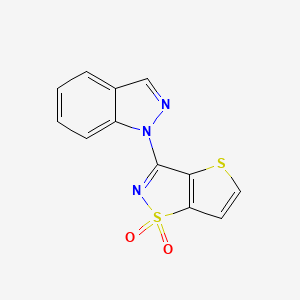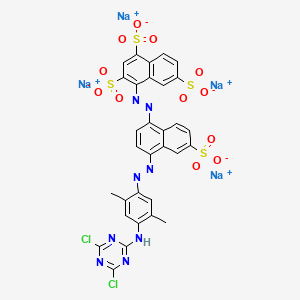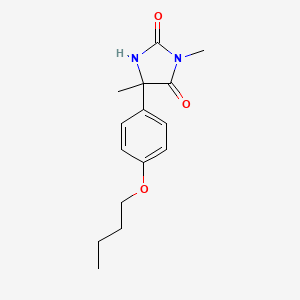
Tetracosyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a naturally occurring compound found in beeswax and other natural waxes . This compound is known for its hydrophobic properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracosyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with tetracosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosyl hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanoic acid and tetracosanol.
Oxidation: The long-chain fatty alcohol (tetracosanol) can be oxidized to form the corresponding fatty acid (tetracosanoic acid).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Hexadecanoic acid and tetracosanol.
Oxidation: Tetracosanoic acid.
Reduction: Tetracosanol and hexadecanol.
Applications De Recherche Scientifique
Tetracosyl hexadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in the structure and function of biological waxes, such as beeswax.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of tetracosyl hexadecanoate involves its interaction with biological membranes and waxes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound can encapsulate hydrophobic drugs, enhancing their stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyl palmitate: Another wax ester composed of hexadecanoic acid and hexadecanol.
Stearyl stearate: A wax ester composed of octadecanoic acid and octadecanol.
Behenyl behenate: A wax ester composed of docosanoic acid and docosanol.
Uniqueness
Tetracosyl hexadecanoate is unique due to its long-chain structure, which imparts distinct physical and chemical properties. Its high melting point and hydrophobic nature make it suitable for specific industrial applications where stability and water resistance are required .
Propriétés
Numéro CAS |
42232-35-9 |
|---|---|
Formule moléculaire |
C40H80O2 |
Poids moléculaire |
593.1 g/mol |
Nom IUPAC |
tetracosyl hexadecanoate |
InChI |
InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 |
Clé InChI |
KKTAIMZGSAQXRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


